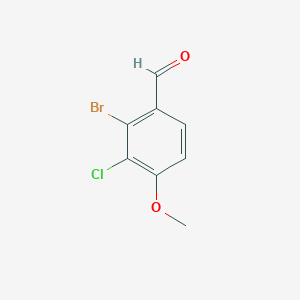

2-Bromo-3-chloro-4-methoxybenzaldehyde

Description

2-Bromo-3-chloro-4-methoxybenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₆BrClO₂. Its structure features a benzaldehyde core substituted with bromine (Br) at position 2, chlorine (Cl) at position 3, and a methoxy group (-OCH₃) at position 2. This compound is synthesized via electrophilic aromatic substitution or halogenation reactions, as exemplified by the bromination of isovanillin derivatives under acidic conditions .

Properties

Molecular Formula |

C8H6BrClO2 |

|---|---|

Molecular Weight |

249.49 g/mol |

IUPAC Name |

2-bromo-3-chloro-4-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6BrClO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 |

InChI Key |

BXOQRJXZRDMJNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methoxybenzaldehyde typically involves the bromination and chlorination of 4-methoxybenzaldehyde. The process can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions often include controlled temperatures and solvent systems to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of 2-Bromo-3-chloro-4-methoxybenzaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the handling of halogens and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Major Products:

Substitution: Derivatives with different functional groups replacing bromine or chlorine.

Oxidation: 2-Bromo-3-chloro-4-methoxybenzoic acid.

Reduction: 2-Bromo-3-chloro-4-methoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3-chloro-4-methoxybenzaldehyde is utilized in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry: Used in the production of agrochemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-bromo-3-chloro-4-methoxybenzaldehyde, differing in substituent type, position, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of 2-Bromo-3-chloro-4-methoxybenzaldehyde and Analogues

Substituent Effects on Reactivity and Stability

Halogen Position and Electronic Effects :

- The 2-bromo-3-chloro configuration in the target compound creates strong electron-withdrawing effects, polarizing the aromatic ring and increasing the aldehyde's electrophilicity. This contrasts with 4-bromo-3-chloro-2-methylbenzaldehyde (), where bromine at position 4 reduces direct conjugation with the aldehyde, diminishing reactivity .

- Hydroxyl vs. Chlorine : Replacing chlorine with a hydroxyl group (as in 2-bromo-3-hydroxy-4-methoxybenzaldehyde , ) introduces hydrogen-bonding capacity but reduces stability due to oxidative sensitivity .

Methoxy vs. Methyl Groups :

Fluorine Substitution :

Physicochemical Properties

Molecular Weight and Polarity :

Melting Points and Crystallinity :

- While direct data for the target compound is unavailable, analogues like 2-bromo-3,4-dimethoxybenzaldehyde () show higher crystallinity (m.p. 82–85°C for derivatives) due to symmetric substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.